N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-7-12(22-8(2)16-7)14(19)18-15-17-11-9(20-3)5-6-10(21-4)13(11)23-15/h5-6H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFRLVWZJIZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole Carboxamide Family
The compound shares structural similarities with other thiazole carboxamides, such as N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s in ). Key differences include:
- Substituent Effects: The target compound’s 4,7-dimethoxybenzothiazole group contrasts with the 4-pyridinyl substituent in .
- Methylation Pattern: The 2,4-dimethylthiazole in the target compound may confer steric hindrance, affecting binding interactions compared to non-methylated analogs.
Table 1: Structural Comparison of Selected Thiazole Carboxamides
Substituent Impact on Bioactivity
- Methoxy vs.
- Amide Linker : The carboxamide bridge in the target compound is a common feature in kinase inhibitors (e.g., CDK7 inhibitors in ), but its dimethylthiazole moiety may reduce conformational flexibility compared to acrylamide-based derivatives .
Pharmacological Potential (Inferred)
While direct data for the target compound are absent, structurally related compounds provide insights:
- Kinase Inhibition : CDK7 inhibitors with thiazole-acrylamide scaffolds () suggest the target’s dimethylthiazole group may similarly interact with ATP-binding pockets, albeit with altered steric and electronic profiles .
- Antimicrobial Activity : Thiazole derivatives with methoxy groups (e.g., ’s carbamates) often exhibit enhanced antifungal or antibacterial activity due to improved membrane penetration .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves multi-step reactions, starting with the formation of the 4,7-dimethoxybenzo[d]thiazole core. Key steps include:
- Amide coupling : Reacting 4,7-dimethoxybenzo[d]thiazol-2-amine with 2,4-dimethylthiazole-5-carboxylic acid using coupling agents like thionyl chloride (SOCl₂) or EDCI/HOBt in dichloromethane (DCM) under inert conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
- Critical parameters : Temperature control (0–5°C during coupling), anhydrous solvents, and real-time monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.8–4.1 ppm (methoxy groups), δ 6.5–7.5 ppm (aromatic protons), and δ 2.4–2.6 ppm (methyl groups on thiazole).
- ¹³C NMR : Carbonyl signals at ~165–170 ppm (amide C=O) and aromatic carbons between 100–160 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and 1250–1050 cm⁻¹ (C-O-C from methoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests; MTT assay for cytotoxicity) .
- Cell line specificity : Compare activity across multiple cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and microbial strains (e.g., S. aureus vs. E. coli).
- Pharmacokinetic factors : Evaluate solubility (via LogP measurements) and metabolic stability (e.g., liver microsome assays) to correlate in vitro and in vivo results .
Q. What computational strategies are employed to model interactions with biological targets like kinases or DNA topoisomerases?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the thiazole ring may form π-π interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify key residues for mutagenesis studies .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on IC₅₀ values to guide structural optimization .
Q. What are the key considerations in designing derivatives to enhance bioavailability without compromising target affinity?
- Solubility enhancement : Introduce polar groups (e.g., morpholine, piperazine) or prepare hydrochloride salts (as in ) .
- Metabolic stability : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl groups to reduce CYP450-mediated oxidation .
- Permeability : Use Parallel Artificial Membrane Permeability Assay (PAMPA) to screen derivatives for improved blood-brain barrier penetration .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
